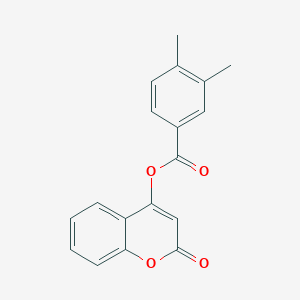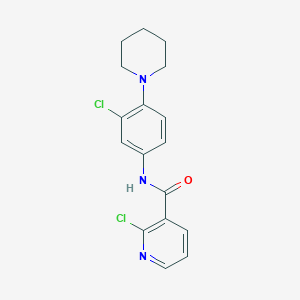![molecular formula C19H19N3O B252693 N-(4-methylbenzyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B252693.png)
N-(4-methylbenzyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylbenzyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine is a chemical compound that has gained attention in scientific research due to its potential therapeutic effects. This compound is also known as MMB-PB, and it belongs to the class of benzylamine derivatives. MMB-PB has been synthesized using a variety of methods, and its mechanism of action has been studied extensively. In
Wirkmechanismus
The mechanism of action of MMB-PB is not fully understood, but it is believed to involve the activation of the PPARγ receptor. PPARγ is a nuclear receptor that plays a role in regulating gene expression and has been implicated in various diseases. MMB-PB has been shown to bind to PPARγ and activate its transcriptional activity, leading to changes in gene expression that may contribute to its therapeutic effects.
Biochemical and Physiological Effects
MMB-PB has been shown to have a variety of biochemical and physiological effects. In cancer cells, MMB-PB has been shown to induce apoptosis by activating caspase-3 and -9. In inflammation research, MMB-PB has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6. In neurological research, MMB-PB has been shown to improve cognitive function and reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MMB-PB in lab experiments is its relatively low toxicity compared to other compounds. MMB-PB has been shown to have low cytotoxicity in cancer cells, making it a promising candidate for further research. However, one limitation of using MMB-PB in lab experiments is its limited water solubility, which may affect its bioavailability and limit its use in certain applications.
Zukünftige Richtungen
There are many potential future directions for MMB-PB research. One area of interest is its potential use in combination therapy for cancer treatment. MMB-PB has been shown to enhance the effects of other anticancer drugs, and further research is needed to explore its potential in combination therapy. Another area of interest is its potential use in neurological disorders, such as Alzheimer's disease. MMB-PB has been shown to have neuroprotective effects, and further research is needed to explore its potential in treating neurological disorders. Additionally, further research is needed to explore the full mechanism of action of MMB-PB and its potential use in other diseases.
Conclusion
In conclusion, MMB-PB is a promising compound that has gained attention in scientific research due to its potential therapeutic effects. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of MMB-PB in various diseases and to explore its use in combination therapy and neurological disorders.
Synthesemethoden
MMB-PB can be synthesized using a variety of methods. One of the most common methods is the reaction of 4-methylbenzylamine and 3-(2-pyrimidinyloxy)benzyl chloride in the presence of a base. This reaction yields MMB-PB as a white solid. Other methods involve the use of different reagents and conditions, but the overall goal is to produce MMB-PB with high purity and yield.
Wissenschaftliche Forschungsanwendungen
MMB-PB has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, MMB-PB has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, MMB-PB has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In neurological research, MMB-PB has been shown to have neuroprotective effects and improve cognitive function.
Eigenschaften
Molekularformel |
C19H19N3O |
|---|---|
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
1-(4-methylphenyl)-N-[(3-pyrimidin-2-yloxyphenyl)methyl]methanamine |
InChI |
InChI=1S/C19H19N3O/c1-15-6-8-16(9-7-15)13-20-14-17-4-2-5-18(12-17)23-19-21-10-3-11-22-19/h2-12,20H,13-14H2,1H3 |
InChI-Schlüssel |
DKNDXBAONQMEDD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNCC2=CC(=CC=C2)OC3=NC=CC=N3 |
Kanonische SMILES |
CC1=CC=C(C=C1)CNCC2=CC(=CC=C2)OC3=NC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[Tert-butyl(methyl)amino]ethyl benzoate](/img/structure/B252621.png)
![N-[3-(isonicotinoylamino)propyl]isonicotinamide](/img/structure/B252622.png)

![1-{2-[3-(Tert-butylamino)-2-hydroxypropoxy]phenyl}-3-phenylpropan-1-one](/img/structure/B252626.png)
![3-hydroxy-1-(4-morpholinylmethyl)-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252629.png)
![N-{3-[(5-bromo-2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B252631.png)


![2-chloro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide](/img/structure/B252634.png)


